4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC19977298
Molecular Formula: C5H4IN3O4
Molecular Weight: 297.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4IN3O4 |
|---|---|
| Molecular Weight | 297.01 g/mol |
| IUPAC Name | 4-iodo-2-methyl-5-nitropyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H4IN3O4/c1-8-3(5(10)11)2(6)4(7-8)9(12)13/h1H3,(H,10,11) |
| Standard InChI Key | JUNBDIQIHUXZPA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. Substituents are positioned at the 1-, 3-, 4-, and 5-positions:
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1-Methyl group: Enhances lipophilicity and steric bulk.
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3-Nitro group: Introduces strong electron-withdrawing effects, influencing reactivity.
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4-Iodo substituent: Provides a site for nucleophilic substitution or cross-coupling reactions.
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5-Carboxylic acid: Improves solubility and enables salt formation or conjugation.
The IUPAC name, 4-iodo-2-methyl-5-nitropyrazole-3-carboxylic acid, reflects this substitution pattern. The canonical SMILES string CN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)O and InChIKey JUNBDIQIHUXZPA-UHFFFAOYSA-N provide unambiguous representations of its structure.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.01 g/mol |
| IUPAC Name | 4-iodo-2-methyl-5-nitropyrazole-3-carboxylic acid |
| SMILES | CN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)O |
| InChIKey | JUNBDIQIHUXZPA-UHFFFAOYSA-N |
| PubChem CID | 60136743 |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid typically follows a multi-step sequence:
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Pyrazole Ring Formation: Starting from precursors like 3-aminocrotononitrile, cyclization with hydrazine hydrate yields a substituted pyrazole .
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Nitration: Introduction of the nitro group via nitrating agents (e.g., nitric acid/sulfuric acid mixtures).
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Iodination: Electrophilic iodination using iodine monochloride (ICl) or iodosuccinimide (NIS).
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Carboxylation: Oxidation of a methyl group or direct introduction of the carboxylic acid via carbonylation.
Industrial processes optimize these steps for scalability, employing continuous flow reactors and automated purification systems to enhance yield (>75%) and purity (>98%).
Key Reaction Conditions
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Nitration: Conducted at 0–5°C to control exothermicity.
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Iodination: Requires polar aprotic solvents (e.g., DMF) and catalytic Lewis acids.
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Oxidation: Uses potassium permanganate () in acidic media to convert methyl to carboxylic acid .
Chemical Reactivity and Transformations
Substitution Reactions
The iodine atom at position 4 is susceptible to nucleophilic displacement. Common reagents and products include:
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Ammonia: Yields 4-amino derivatives.
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Thiophenol: Produces 4-phenylthio analogs.
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Sodium azide: Forms 4-azido intermediates for click chemistry.
Table 2: Representative Substitution Reactions
| Reagent | Conditions | Product |
|---|---|---|
| DMF, 80°C | 4-Azido-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid | |
| EtOH, reflux | 4-(Phenylthio)-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid |
Reduction and Oxidation
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Nitro Group Reduction: Catalytic hydrogenation () converts the nitro group to an amine, enhancing basicity.
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Carboxylic Acid Derivatization: Esterification (e.g., with methanol/) yields methyl esters for prodrug formulations.
Research Frontiers and Challenges
Pharmacokinetic Optimization
Current studies focus on improving oral bioavailability by modifying the carboxylic acid to prodrug esters.
Materials Science Applications
The compound’s nitro-iodo motif is being explored in photoactive materials for organic LEDs (OLEDs).
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